N'-Hydroxy-1H-indole-3-carboximidamide
Overview
Description
- Its formal name is N-hydroxy-1H-indole-3-carboximidamide .
- As a crystalline solid, it plays a crucial role in the development of various pharmaceutical compounds .
Indole-3-amidoxime: (CAS Number: 95649-37-9) is a synthetic intermediate used in pharmaceutical synthesis.
Mechanism of Action
Target of Action
N’-Hydroxy-1H-indole-3-carboximidamide is a derivative of indole, a heterocyclic compound that forms the core structure of many bioactive compounds Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including N’-Hydroxy-1H-indole-3-carboximidamide, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that N’-Hydroxy-1H-indole-3-carboximidamide may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of n’-hydroxy-1h-indole-3-carboximidamide is 17519 , which may influence its pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that N’-Hydroxy-1H-indole-3-carboximidamide may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the conversion of indole-3-carboxaldehyde to indole-3-amidoxime using hydroxylamine as the reagent.
Reaction Conditions: The reaction typically occurs under mild conditions, often in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production:
Chemical Reactions Analysis
Reactivity: Indole-3-amidoxime can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, depending on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Indole-3-amidoxime serves as a building block for designing novel compounds with potential pharmacological activities.
Biology: Researchers investigate its impact on cellular processes and potential bioactivity.
Medicine: Although not directly used as a drug, it contributes to drug discovery and optimization.
Industry: Its applications extend to the synthesis of pharmaceuticals and related compounds.
Comparison with Similar Compounds
Uniqueness: Indole-3-amidoxime’s uniqueness lies in its role as an intermediate, bridging the gap between simpler compounds and more complex pharmaceuticals.
Similar Compounds: While not exhaustive, related compounds include indoles, amidoximes, and other heterocyclic intermediates.
Properties
IUPAC Name |
N'-hydroxy-1H-indole-3-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLODAUYNZPGORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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